Hydrophobicity Comparison vs. Tesirine
Mal-amido-PEG8-Val-Ala-PAB-SG3200 exhibits a calculated LogP of 0.8 , indicating significantly lower hydrophobicity compared to the clinical PBD dimer conjugate tesirine (SG3249), which has a reported LogD7.4 of 2.11 [1]. Lower hydrophobicity is associated with reduced ADC aggregation and improved solubility.
| Evidence Dimension | Hydrophobicity (LogP / LogD) |
|---|---|
| Target Compound Data | LogP = 0.8 (calculated) |
| Comparator Or Baseline | Tesirine (SG3249): LogD7.4 = 2.11 (measured) |
| Quantified Difference | Target compound is approximately 1.31 log units more hydrophilic than the comparator. |
| Conditions | Target: Calculated LogP. Comparator: Measured LogD at pH 7.4. |
Why This Matters
Lower hydrophobicity of the drug-linker can lead to ADCs with higher monomeric purity, reduced aggregation, and potentially improved pharmacokinetic profiles, making it a preferred choice for conjugation to hydrophobic antibodies.
- [1] Tiberghien, A. C., et al. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload. ACS Med. Chem. Lett. 2016, 7, 11, 983-987. View Source
